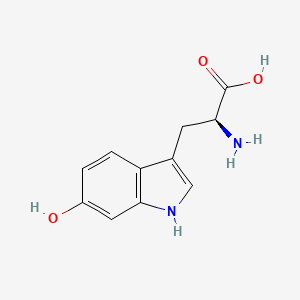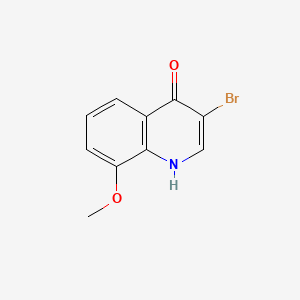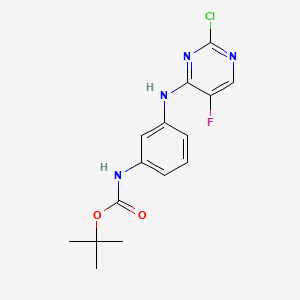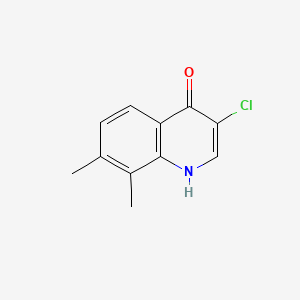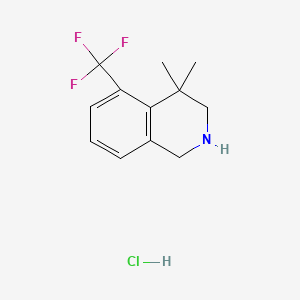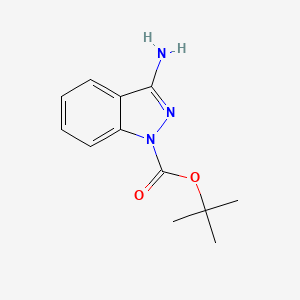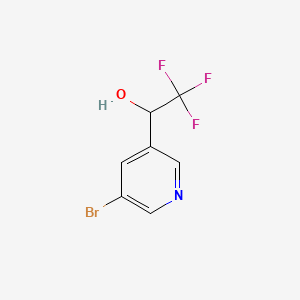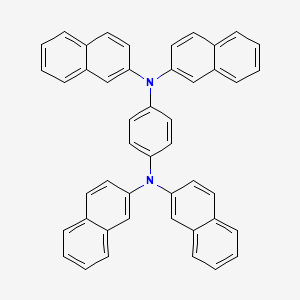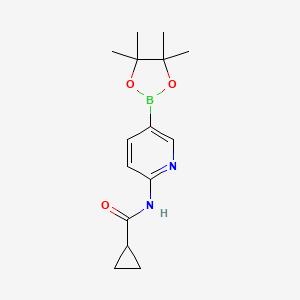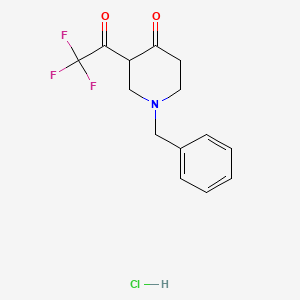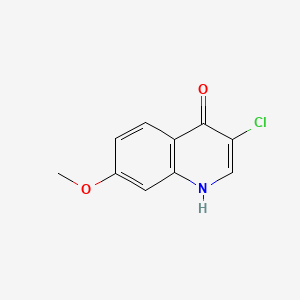
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone
Übersicht
Beschreibung
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is a heterocyclic aromatic compound featuring a pyridine ring substituted with a difluoromethoxy group and an ethanone moiety. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the difluoromethoxy group and the ethanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under controlled conditions to introduce the difluoromethoxy group onto the pyridine ring.
Ethanone Moiety Addition:
Analyse Chemischer Reaktionen
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The difluoromethoxy group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions of difluoromethoxy-substituted pyridines with biological targets.
Medicine: Research into potential therapeutic applications, including the development of new drugs, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The ethanone moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound features a trifluoromethyl group instead of a difluoromethoxy group, which can alter its chemical properties and reactivity.
1-(6-(Methoxy)pyridin-3-yl)ethanone: The presence of a methoxy group instead of a difluoromethoxy group can significantly impact the compound’s biological activity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[6-(difluoromethoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5(12)6-2-3-7(11-4-6)13-8(9)10/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKOGOMMONSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735997 | |
| Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198166-10-7 | |
| Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
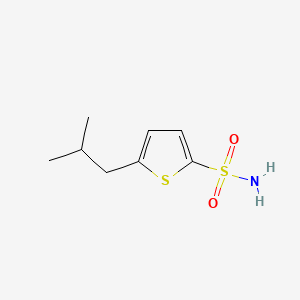
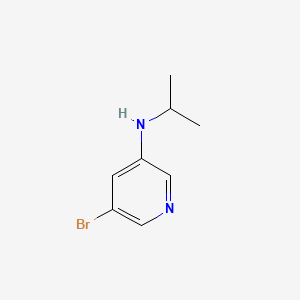
![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)
